molecular formula C40H26BaN4O8S2 B14463610 barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate CAS No. 73612-37-0

barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B14463610
CAS No.: 73612-37-0
M. Wt: 892.1 g/mol
InChI Key: SDGBQSGXKCTLOD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves the diazotization of 2-hydroxy naphthaldehyde followed by coupling with naphthalene-2-sulfonic acid. The reaction typically occurs under acidic conditions with the presence of sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The hydroxyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Sodium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Another lithol red pigment with similar properties but different metal ion.

    Ammonium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Similar structure but with ammonium ion instead of barium.

Uniqueness

Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts specific properties such as increased stability and distinct coloration compared to its sodium and ammonium counterparts .

Properties

CAS No.

73612-37-0

Molecular Formula

C40H26BaN4O8S2

Molecular Weight

892.1 g/mol

IUPAC Name

barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-19-10-7-13-3-1-2-4-18(13)20(19)22-21-16-8-5-15-12-17(27(24,25)26)9-6-14(15)11-16;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

SDGBQSGXKCTLOD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.[Ba+2]

Origin of Product

United States

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